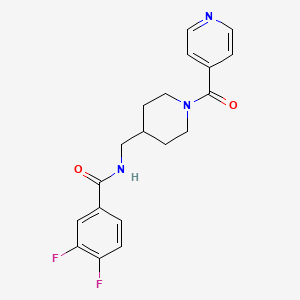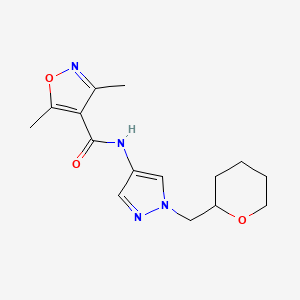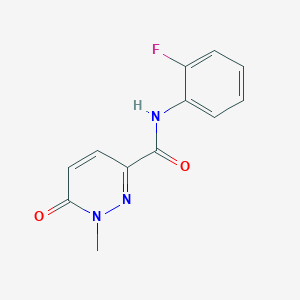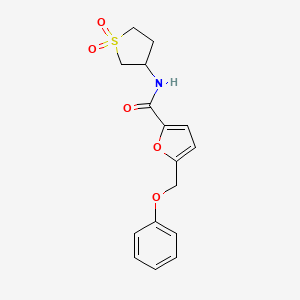
(1-Chlorocyclobutyl)methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Chlorocyclobutyl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2411195-97-4 . It is typically stored at room temperature and has a physical form of powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H10ClN.ClH/c6-5(4-7)2-1-3-5;/h1-4,7H2;1H . This indicates that the compound consists of a cyclobutyl ring with a chlorine atom and a methanamine group attached to it. The compound also forms a salt with hydrochloric acid . Physical And Chemical Properties Analysis
“(1-Chlorocyclobutyl)methanamine;hydrochloride” is a powder that is stored at room temperature . The molecular weight of the compound is 156.05 .Aplicaciones Científicas De Investigación
Improved Industrial Synthesis of Antidepressant Sertraline
Sertraline hydrochloride's novel synthesis showcases its significance in pharmaceutical applications, particularly as an effective antidepressant. This research highlights the process's advantages in terms of environmental and safety aspects, indicating (1-Chlorocyclobutyl)methanamine hydrochloride's role in producing pharmaceutical ingredients with the required purity levels. The intermediate used, N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide, showcases its utility in synthesizing complex pharmaceutical compounds (Krisztina Vukics et al., 2002).
Ketamine Hydrochloride Structural Insights
The study on (S)-(+)-Ketamine hydrochloride provides structural insights into this anesthetic compound. Understanding the crystal structure aids in comprehending its potency differences and its interactions within biological systems. Such research is crucial for developing more effective and safer anesthetic agents, illustrating (1-Chlorocyclobutyl)methanamine hydrochloride's relevance in medicinal chemistry (P. Hakey et al., 2008).
Analytical Chemistry Applications
The application of bromine chloride in the precise determination of organic compounds, including those related to (1-Chlorocyclobutyl)methanamine hydrochloride, demonstrates its importance in analytical chemistry. This method's accuracy and efficiency in identifying and quantifying organic substances underscore its utility in research and industrial settings, contributing to advancements in chemical analysis techniques (K. Verma et al., 1978).
Synthesis of Zinc(II) Complexes
Research involving the synthesis and characterization of zinc(II) complexes using camphor-based iminopyridines, which potentially involves derivatives of (1-Chlorocyclobutyl)methanamine hydrochloride, underscores the compound's utility in catalysis and polymer science. These complexes' role in the ring-opening polymerization of rac-lactide highlights their importance in producing polylactic acid, a biodegradable polymer, demonstrating the compound's contribution to sustainable materials science (Kyuong Seop Kwon et al., 2015).
Environmental and Health Impacts of Chloromethanes
The comprehensive review on the fate of chloromethanes, including methylene chloride, in the environment provides critical insights into their impact on human health, ozone depletion, and global warming. This research is essential for understanding the environmental and health hazards posed by these compounds and their degradation products, informing regulatory policies and safety practices to mitigate their adverse effects (W. Tsai, 2017).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only in a well-ventilated area .
Propiedades
IUPAC Name |
(1-chlorocyclobutyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-5(4-7)2-1-3-5;/h1-4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUKJIYUFNRECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Chlorocyclobutyl)methanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3-pyridylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2752507.png)

![4-Imidazol-1-ylthieno[3,2-c]pyridine](/img/structure/B2752512.png)
![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2752513.png)
![2-Chloro-1-[1-(3-methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexan-2-yl]propan-1-one](/img/structure/B2752514.png)
![3-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2752516.png)

![5-(4-Benzylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2752520.png)
![5-Oxaspiro[2.4]heptan-2-amine;hydrochloride](/img/structure/B2752522.png)

![N-(4-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2752526.png)
![2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2752527.png)

![5-Benzylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2752530.png)